Enhanced Lipophilicity and Membrane Permeability vs. Parent Scaffold
4-Amino-3-(benzylamino)benzonitrile exhibits a calculated XLogP3-AA of 2.4, representing a substantial >2 log unit increase in lipophilicity relative to the parent 3,4-diaminobenzonitrile scaffold (XLogP3-AA approximately 0.2–0.5) [1]. This enhanced lipophilicity, conferred by the benzyl substituent, falls within the optimal range for passive membrane permeability while avoiding excessive hydrophobicity associated with promiscuous binding [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3,4-Diaminobenzonitrile (XLogP3-AA ~0.2–0.5) |
| Quantified Difference | ΔXLogP ≈ +2.0 to +2.2 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); in silico prediction |
Why This Matters
A logP of 2.4 positions the compound in the favorable drug-like range (1–3) for oral bioavailability, whereas the parent scaffold is too polar for efficient membrane crossing, making the benzylamino derivative superior for cell-based assays and in vivo studies requiring passive diffusion.
- [1] PubChem. 4-Amino-3-(benzylamino)benzonitrile, CID 86204313; 3,4-Diaminobenzonitrile, CID 2736706. National Center for Biotechnology Information, 2026. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997. View Source
